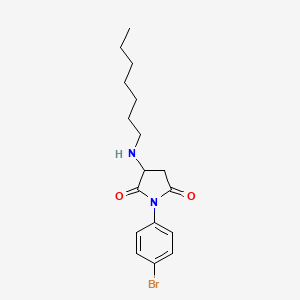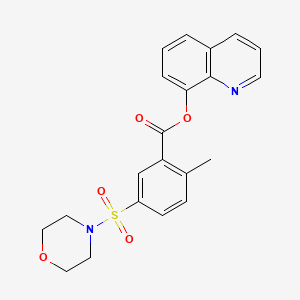
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-nitrophenyl)acetamide, also known as nitrothiazolylacetamide, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thiazolidinone derivatives, which are known for their diverse biological activities such as antimicrobial, antitumor, and anti-inflammatory properties. In
Mecanismo De Acción
The exact mechanism of action of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-nitrophenyl)acetamide is not fully understood. However, studies have suggested that this compound exerts its biological activity by interacting with various molecular targets, including enzymes, receptors, and DNA.
Biochemical and Physiological Effects:
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-nitrophenyl)acetamide has been shown to exhibit various biochemical and physiological effects. Studies have demonstrated that this compound can inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the regulation of neurotransmitter activity in the brain. Additionally, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-nitrophenyl)acetamide in lab experiments is its broad-spectrum antimicrobial activity. This compound can be used to study the mechanism of action of antibacterial agents and to develop new antibiotics. Additionally, the antitumor activity of this compound makes it a potential candidate for the development of anticancer drugs.
One of the limitations of using 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-nitrophenyl)acetamide in lab experiments is its potential toxicity. Studies have shown that this compound can exhibit cytotoxicity towards normal cells at high concentrations. Therefore, careful consideration should be given to the dosage and concentration used in lab experiments.
Direcciones Futuras
There are several future directions for the research and development of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-nitrophenyl)acetamide. One potential direction is the development of new antibiotics based on the structure of this compound. Additionally, the antitumor activity of this compound makes it a potential candidate for the development of new anticancer drugs. Further research is needed to understand the mechanism of action of this compound and to identify its molecular targets. Finally, the potential toxicity of this compound needs to be further investigated to determine its safety for use in humans.
Métodos De Síntesis
The synthesis of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-nitrophenyl)acetamide has been reported in the literature using different methods. One of the most commonly used methods involves the reaction of 2-nitrobenzaldehyde with thiosemicarbazide in the presence of acetic acid to yield 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetohydrazide. The subsequent reaction of this intermediate with acetic anhydride leads to the formation of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-nitrophenyl)acetamide.
Aplicaciones Científicas De Investigación
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-nitrophenyl)acetamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is its antimicrobial activity. Studies have shown that this compound exhibits significant antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.
Another area of research is its antitumor activity. Studies have demonstrated that 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-nitrophenyl)acetamide exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action of this compound involves the induction of apoptosis and cell cycle arrest.
Propiedades
IUPAC Name |
2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O4S/c12-11-14-10(17)8(20-11)5-9(16)13-6-3-1-2-4-7(6)15(18)19/h1-4,8H,5H2,(H,13,16)(H2,12,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWSFUYHQPWBFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC2C(=O)N=C(S2)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-nitrophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-methoxyphenyl)-11-(4-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5219483.png)
![(1-{[1-(1-phenyl-1H-tetrazol-5-yl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B5219495.png)

![5-{[(2-methoxyphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5219507.png)
![N-(2,5-difluorophenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5219508.png)
![3-(2-fluorophenyl)-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5219516.png)

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methylbenzamide](/img/structure/B5219540.png)
![1-[2-(4-methoxyphenyl)ethyl]-6-oxo-N-{2-[2-(trifluoromethyl)phenyl]ethyl}-3-piperidinecarboxamide](/img/structure/B5219543.png)

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-(3-methoxypropyl)glycinamide](/img/structure/B5219554.png)

![3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5219572.png)
